(2,4-Dichlorophenyl)methanesulfonyl chloride
CAS No.: 88691-50-3
Cat. No.: VC1978453
Molecular Formula: C7H5Cl3O2S
Molecular Weight: 259.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88691-50-3 |
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Molecular Formula | C7H5Cl3O2S |
Molecular Weight | 259.5 g/mol |
IUPAC Name | (2,4-dichlorophenyl)methanesulfonyl chloride |
Standard InChI | InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2 |
Standard InChI Key | SNLHLLYEHFIELA-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl |
Introduction
Basic Properties and Identification
Chemical Identity
(2,4-Dichlorophenyl)methanesulfonyl chloride is an organosulfur compound characterized by a dichlorophenyl group attached to a methanesulfonyl chloride moiety. The compound possesses several identifying parameters that facilitate its recognition and characterization in chemical databases and literature.
Parameter | Value |
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CAS Number | 88691-50-3 |
Molecular Formula | C₇H₅Cl₃O₂S |
Molecular Weight | 259.53 g/mol |
IUPAC Name | (2,4-dichlorophenyl)methanesulfonyl chloride |
InChI Key | SNLHLLYEHFIELA-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl |
EC Number | 672-144-8 |
The compound is also known by various synonyms including (2,4-Dichlorophenyl)-methanesulfonyl chloride, 2,4-Dichlorobenzylsulfonyl chloride, 2,4-Dichlorobenzylsulphonyl chloride, and Benzenemethanesulfonyl chloride, 2,4-dichloro- .
Physical Properties
Physical properties of (2,4-Dichlorophenyl)methanesulfonyl chloride have been determined through both experimental measurements and computational predictions. These properties are crucial for understanding its behavior in various reaction conditions and for handling purposes.
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Melting Point | 83-85°C | |
Boiling Point | 350.6±32.0°C | |
Density | 1.601±0.06 g/cm³ | |
Appearance | Colorless to pale yellow solid | |
Purity (Commercial) | 97% |
These physical characteristics indicate the compound is a stable solid at room temperature with a relatively high boiling point, suggesting it can be handled under standard laboratory conditions without special temperature controls .
Chemical Reactivity
General Reactivity Patterns
(2,4-Dichlorophenyl)methanesulfonyl chloride exhibits reactivity patterns similar to other sulfonyl chloride compounds, with enhanced electrophilicity due to its dichlorophenyl substitution. The compound is notably reactive toward nucleophiles, particularly those containing oxygen and nitrogen atoms .
Key reactivity features include:
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High susceptibility to nucleophilic attack at the sulfur atom
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Water reactivity leading to hydrolysis and liberation of toxic gases
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Sensitivity to alcohols, resulting in sulfonation reactions
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Reactivity with amines to form sulfonamide derivatives
The safety data sheet indicates that the compound reacts with water to liberate toxic gas, underscoring its moisture sensitivity and the need for dry handling conditions .
Reactions with Nucleophiles
Similar to methanesulfonyl chloride, (2,4-Dichlorophenyl)methanesulfonyl chloride undergoes characteristic reactions with various nucleophiles:
Reaction with Alcohols:
The compound reacts with alcohols to form the corresponding sulfonate esters, which are valuable intermediates in organic synthesis. This reaction typically proceeds via nucleophilic attack of the alcohol at the sulfur atom, displacing the chloride leaving group .
Reaction with Amines:
When reacted with amines, (2,4-Dichlorophenyl)methanesulfonyl chloride produces sulfonamides, which have significant applications in pharmaceutical chemistry. An example synthesis involves reaction with aniline derivatives in sodium carbonate solution to maintain pH 8-10 .
Reaction with Water:
The compound undergoes hydrolysis when exposed to water, forming the corresponding sulfonic acid and hydrogen chloride. This hydrolysis reaction necessitates careful handling in moisture-free environments .
Classification System | Designation |
---|---|
Hazard Codes | C (Corrosive) |
Risk Statements | 34 (Causes burns) |
Safety Statements | 26-36/37/39-45 |
GHS Classification | Skin Corrosion/Irritation Category 1B (H314) |
Eye Damage Category 1 (H318) | |
STOT SE Category 3 (H335) | |
RIDADR | 3261 |
WGK Germany | 3 (Severe hazard to waters) |
The compound's corrosive nature and potential to cause serious eye damage necessitate stringent safety measures during handling .
Applications in Research and Industry
Synthetic Applications
(2,4-Dichlorophenyl)methanesulfonyl chloride serves as an important building block in organic synthesis, particularly in the preparation of:
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Sulfonamides: These compounds have widespread applications in medicinal chemistry as antibacterial agents, enzyme inhibitors, and pharmaceutical intermediates. The synthesis of N-(2,4-dichlorophenyl)methanesulfonamide for pharmaceutical research has been documented .
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Sulfonate Esters: These serve as excellent leaving groups in nucleophilic substitution reactions, making them valuable in the synthesis of complex organic molecules.
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Pharmaceutical Intermediates: The compound has been used in the synthesis of various pharmaceutical compounds, including methanesulfonates like [R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate .
Analytical Applications
In analytical chemistry, (2,4-Dichlorophenyl)methanesulfonyl chloride and related compounds have been used as derivatizing agents. A GC-MS with selected-ion monitoring (SIM) method has been developed for detecting trace levels of related methanesulfonyl chloride compounds in pharmaceutical ingredients, highlighting the importance of these compounds in analytical methodologies .
The method validation parameters for similar sulfonyl chloride compounds include:
Validation Parameter | Result |
---|---|
Linearity Range | 1.9 ppm to 7.5 ppm |
Correlation Coefficient (R²) | >0.999 |
Method Precision | RSD <15.0% |
Method Accuracy | Recovery within acceptable limits |
Robustness | Method stable under variable conditions |
These analytical applications demonstrate the compound's utility beyond synthetic applications and into the realm of quality control and impurity profiling .
Synthesis Methods
Laboratory Preparation
The synthesis of sulfonamide derivatives from (2,4-Dichlorophenyl)methanesulfonyl chloride provides insight into laboratory-scale handling of the compound:
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The compound is typically dissolved in a suitable organic solvent such as dichloromethane
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Reaction with amines is conducted in the presence of a base (often sodium carbonate) to neutralize the hydrogen chloride formed
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The pH is maintained at 8-10 during the reaction
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The reaction mixture is typically stirred at room temperature for several hours
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Products are isolated by filtration and purification methods appropriate to the specific target
Comparative Analysis with Related Compounds
Structural Analogues
(2,4-Dichlorophenyl)methanesulfonyl chloride belongs to a family of substituted methanesulfonyl chlorides, each with distinct properties based on their substitution patterns:
Compound | Key Differences and Similarities |
---|---|
Methanesulfonyl chloride | Simplest analogue; lacks aromatic substitution; more volatile (bp 68-69°C at 15 mm Hg); used as general sulfonylating agent |
(2,6-dichlorophenyl)methanesulfonyl chloride | Positional isomer; different steric environment around reaction center |
(2,3-dichlorophenyl)methanesulfonyl chloride | Positional isomer; different electronic effects |
(3,5-Dichlorophenyl)methanesulfonyl chloride | Different substitution pattern affecting reactivity and steric hindrance |
4-Chlorobenzenesulfonyl chloride | Different connectivity; chlorine directly on aromatic ring rather than on methylene bridge |
The positional isomers exhibit similar chemical properties but may differ in reactivity due to steric and electronic effects of the chlorine substituents .
Reactivity Comparison
The dichlorophenyl substitution in (2,4-Dichlorophenyl)methanesulfonyl chloride enhances certain aspects of its reactivity compared to the parent methanesulfonyl chloride:
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Electronic Effects: The electron-withdrawing chlorine atoms increase the electrophilicity of the sulfur atom, potentially enhancing reactivity toward nucleophiles.
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Steric Effects: The 2,4-dichloro substitution pattern introduces steric hindrance that can affect reaction rates and selectivity compared to unsubstituted analogues.
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Stability: The presence of the dichlorophenyl group generally increases the stability of the compound compared to simple methanesulfonyl chloride, as evidenced by its higher melting point and reduced volatility .
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